3-(6-Methoxy-5-nitropyrimidin-4-yl)pentane-2,4-dione
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Overview
Description
3-(6-Methoxy-5-nitropyrimidin-4-yl)pentane-2,4-dione is a chemical compound with the molecular formula C10H12N2O5 It is known for its unique structure, which includes a methoxy group, a nitro group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-5-nitropyrimidin-4-yl)pentane-2,4-dione typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxy-5-nitropyrimidin-4-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the methoxy group.
Scientific Research Applications
3-(6-Methoxy-5-nitropyrimidin-4-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Methoxy-5-nitropyrimidin-4-yl)pentane-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrimidine ring may also play a role in binding to enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Pentane-2,4-dione: A simpler diketone with similar reactivity but lacks the pyrimidine ring and nitro group.
Acetylacetone: Another diketone with a similar structure but different functional groups.
Uniqueness
3-(6-Methoxy-5-nitropyrimidin-4-yl)pentane-2,4-dione is unique due to its combination of a methoxy group, nitro group, and pyrimidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
88626-95-3 |
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Molecular Formula |
C10H11N3O5 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
3-(6-methoxy-5-nitropyrimidin-4-yl)pentane-2,4-dione |
InChI |
InChI=1S/C10H11N3O5/c1-5(14)7(6(2)15)8-9(13(16)17)10(18-3)12-4-11-8/h4,7H,1-3H3 |
InChI Key |
ULICBSMZHOIKGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=NC=N1)OC)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
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